N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide
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Overview
Description
N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide is a complex organic compound that features a benzodioxole moiety and a benzyloxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by cyclization of catechol derivatives with formaldehyde.
Alkylation: The benzodioxole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Formation of the Benzyloxybenzamide: This involves the reaction of 4-hydroxybenzamide with benzyl chloride under basic conditions to form the benzyloxy group.
Coupling: The final step involves coupling the benzodioxole derivative with the benzyloxybenzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe due to its structural features.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The benzodioxole moiety could be involved in binding to these targets, while the benzyloxybenzamide structure might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-{[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: This compound also features a benzodioxole moiety and is used in similar applications.
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds are structurally related and have been studied for their anticancer properties.
Uniqueness
N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide is unique due to the combination of the benzodioxole and benzyloxybenzamide moieties, which may confer specific properties such as enhanced binding affinity to certain biological targets or improved stability.
Properties
CAS No. |
605657-49-6 |
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Molecular Formula |
C23H21NO4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C23H21NO4/c25-23(24-13-12-17-6-11-21-22(14-17)28-16-27-21)19-7-9-20(10-8-19)26-15-18-4-2-1-3-5-18/h1-11,14H,12-13,15-16H2,(H,24,25) |
InChI Key |
NOKPMFHBOCZIHE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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